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Compound of Interest

Compound Name: 4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B123811 Get Quote

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data

for the compound 4-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 142335-61-3). Due to the

absence of a complete, publicly available experimental dataset for this specific molecule, this

document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics.

Methodologies for data acquisition and interpretation are detailed to provide researchers,

scientists, and drug development professionals with a robust framework for the characterization

of this and structurally related compounds.

Introduction and Molecular Structure
4-(1H-pyrazol-1-ylmethyl)aniline is a heterocyclic compound featuring a pyrazole ring linked

to an aniline moiety through a methylene bridge.[1] This structure is of significant interest in

medicinal chemistry and materials science, as the pyrazole ring is a known pharmacophore,

and the aniline group provides a versatile site for further chemical modification.[1] A

comprehensive understanding of its spectroscopic signature is paramount for its unambiguous

identification, purity assessment, and structural elucidation in various research and

development settings.

The molecular structure, with the chemical formula C₁₀H₁₁N₃ and a molecular weight of 173.22

g/mol , forms the basis for all subsequent spectroscopic predictions.[2]

Molecular Structure Diagram
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Caption: Molecular Structure of 4-(1H-pyrazol-1-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-(1H-pyrazol-1-ylmethyl)aniline, both ¹H and ¹³C NMR are

indispensable.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the

pyrazole, methylene, and aniline protons. The predicted chemical shifts (δ) are presented in

deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b123811?utm_src=pdf-body
https://www.benchchem.com/product/b123811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton

Assignment

Predicted δ

(ppm)
Multiplicity Integration Notes

Aniline -NH₂ ~3.7 Broad Singlet 2H

Chemical shift

can vary with

concentration

and solvent.

Pyrazole H-5 ~7.5 Doublet 1H Coupled to H-4.

Pyrazole H-3 ~7.4 Singlet 1H

Aniline H-2, H-6 ~7.0 Doublet 2H

Aromatic protons

ortho to the

methylene

bridge.

Aniline H-3, H-5 ~6.7 Doublet 2H

Aromatic protons

meta to the

methylene

bridge.

Pyrazole H-4 ~6.2 Triplet 1H
Coupled to H-3

and H-5.

Methylene -CH₂- ~5.2 Singlet 2H
Singlet due to no

adjacent protons.

Expert Interpretation: The aniline protons are expected to appear as two doublets,

characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons will present a distinct

pattern, with the H-4 proton appearing as a triplet due to coupling with its two neighbors. The

methylene bridge protons are chemically equivalent and lack adjacent protons, thus they

should appear as a sharp singlet. The broadness of the -NH₂ signal is due to quadrupole

broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon

environments.
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Carbon Assignment Predicted δ (ppm) Notes

Pyrazole C-5 ~139

Aniline C-4 (ipso) ~146
Carbon attached to the amino

group.

Aniline C-1 (ipso) ~129
Carbon attached to the

methylene bridge.

Aniline C-2, C-6 ~128

Pyrazole C-3 ~130

Aniline C-3, C-5 ~115

Pyrazole C-4 ~105

Methylene -CH₂- ~55

Expert Interpretation: The spectrum is predicted to show eight distinct carbon signals,

consistent with the molecular structure. The ipso-carbons of the aniline ring (C-1 and C-4) are

influenced by their respective substituents. The C-4 carbon, attached to the electron-donating

amino group, is expected to be shifted upfield compared to a standard benzene ring, while the

C-1 carbon will be slightly downfield. The methylene carbon signal will appear in the aliphatic

region around 55 ppm.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

confirmation.

Sample Preparation: Dissolve 5-10 mg of 4-(1H-pyrazol-1-ylmethyl)aniline in

approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse spectrum with a 30-degree pulse angle.
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Set the spectral width to cover the range of -2 to 12 ppm.

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum using a standard pulse program.

Set the spectral width to cover 0-200 ppm.

Employ a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all

carbon signals, particularly quaternary carbons.

Accumulate a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less

sensitive.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3300 N-H stretch (aniline) Medium-Strong

3100 - 3000 Aromatic C-H stretch Medium

2950 - 2850
Aliphatic C-H stretch

(methylene)
Medium

1620 - 1580 C=C stretch (aromatic) Strong

1520 - 1480 N-H bend (aniline) Medium

1300 - 1200 C-N stretch Medium

850 - 800
C-H out-of-plane bend (1,4-

disubstituted)
Strong

Expert Interpretation: The IR spectrum will be characterized by the prominent N-H stretching

bands of the primary amine in the 3450-3300 cm⁻¹ region, which may appear as a doublet. The

aromatic C=C stretching vibrations will give rise to strong absorptions in the 1620-1580 cm⁻¹

range. A strong band between 850-800 cm⁻¹ would be indicative of the 1,4-disubstitution

pattern on the aniline ring.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended for its simplicity and speed. Place a small amount of the solid sample directly

on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
Molecular Ion (M⁺): m/z = 173. This peak corresponds to the intact molecule and confirms

the molecular weight.

Major Fragment Ions:

m/z = 92 (Base Peak): This likely corresponds to the tropylium-like ion formed after

benzylic cleavage, [C₆H₄NH₂]⁺. This is expected to be a very stable and thus abundant

fragment.

m/z = 81: This fragment likely arises from the cleavage of the C-N bond, resulting in the

pyrazolylmethyl cation, [C₄H₅N₂]⁺.

Fragmentation Pathway Diagram
[M]⁺˙

m/z = 173

[C₇H₈N]⁺
m/z = 92 (Base Peak)

Benzylic Cleavage

[C₄H₅N₂]⁺
m/z = 81

C-N Cleavage

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe or

Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment

ions and creating a reproducible library-searchable spectrum. Electrospray ionization (ESI)

would be suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 174).

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio.

Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments

and the molecular ion are detected.

Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic

features of 4-(1H-pyrazol-1-ylmethyl)aniline. The expected NMR, IR, and MS data, along with

their interpretations, offer a solid foundation for any researcher working with this compound.

The provided protocols outline best practices for experimental data acquisition, ensuring that

when this compound is synthesized or analyzed, the resulting data can be reliably compared to

these predictions for accurate identification and characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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